

A Framework for Characterization and Purity Assessment

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Compound of Interest

Compound Name: 2-Fluoro-5-methoxycinnamic acid

CAS No.: 682805-01-2

Cat. No.: B1603148

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Abstract

2-Fluoro-5-methoxycinnamic acid is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its melting point is a critical physicochemical parameter for identity confirmation, purity assessment, and formulation development. This technical guide provides a comprehensive framework for the determination and interpretation of the melting point of **2-Fluoro-5-methoxycinnamic acid**. We address the theoretical principles influencing melting behavior, including the impact of impurities and the potential for polymorphism, which is observed in related cinnamic acid derivatives. Detailed experimental protocols for both capillary melting point determination and Differential Scanning Calorimetry (DSC) are presented. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to accurately measure and interpret the melting point of this and similar compounds.

Introduction: The Significance of a Fundamental Property

2-Fluoro-5-methoxycinnamic acid (CAS 682805-01-2) belongs to a class of compounds that are of significant interest in the development of novel therapeutics and functional materials.[1] The introduction of fluoro- and methoxy- substituents to the cinnamic acid scaffold can modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in organic synthesis.[2]

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. It is the temperature at which a substance transitions from the solid to the liquid phase. For the pharmaceutical and chemical industries, an accurate melting point determination serves several critical purposes:

- **Identification:** The melting point is a characteristic constant for a pure substance and can be used for preliminary identification.
- **Purity Assessment:** The presence of even small amounts of impurities will typically cause a depression and broadening of the melting point range.[3][4]
- **Polymorph Screening:** The existence of different crystalline forms (polymorphs) of a substance, which can have different melting points and solubilities, is a critical consideration in drug development.[5][6]
- **Stability and Formulation:** The melting point provides an indication of the thermal stability of a compound and is a key parameter in the design of formulations, such as hot-melt extrusions.

While various suppliers offer **2-Fluoro-5-methoxycinnamic acid**, a definitive, peer-reviewed melting point value is not readily available in the scientific literature.[7][8] This guide, therefore, focuses on the principles and methodologies required to determine this value accurately and to interpret the results within a rigorous scientific framework.

Theoretical Considerations for Cinnamic Acid Derivatives

The melting behavior of organic molecules like **2-Fluoro-5-methoxycinnamic acid** is governed by the strength of the intermolecular forces in the crystal lattice. Factors such as molecular symmetry, hydrogen bonding, and van der Waals forces all play a role. For substituted cinnamic acids, several specific phenomena must be considered.

The Impact of Impurities

A pure crystalline solid typically melts over a narrow temperature range (0.5-2°C).[4] When an impurity is introduced, it disrupts the crystal lattice, making it easier to overcome the intermolecular forces. This results in two observable effects:

- **Melting Point Depression:** The temperature at which the mixture begins to melt is lower than that of the pure substance.
- **Melting Point Broadening:** The temperature range over which the entire sample melts becomes wider.

This principle is so reliable that a "mixed melting point" test is often used to confirm the identity of a compound.[4] If an unknown sample is mixed with a known standard, and the melting point is not depressed, the unknown is likely identical to the standard.

The Potential for Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[5][6] These different polymorphs can have significantly different physicochemical properties, including melting point, solubility, and stability. This is a critical consideration in the pharmaceutical industry, as an unintended polymorphic transformation can affect a drug's bioavailability and shelf-life.

Cinnamic acid and its derivatives are known to exhibit polymorphic behavior.[6][9] For instance, 3-fluoro-trans-cinnamic acid has two known polymorphs. On heating, one form undergoes an irreversible solid-state phase transition to the other at approximately 119°C before melting.[5] It is plausible that **2-Fluoro-5-methoxycinnamic acid** could also exhibit polymorphism. Techniques like Differential Scanning Calorimetry (DSC) are invaluable for detecting such phase transitions.[10]

Geometric Isomerism

The double bond in the acrylic acid side chain of cinnamic acids allows for the existence of cis (Z) and trans (E) geometric isomers. These isomers have different molecular shapes and packing efficiencies in the solid state, leading to different melting points. The trans isomer of cinnamic acid, for example, is more stable and has a significantly higher melting point (133°C) than its cis counterparts (which have multiple polymorphs with melting points of 42, 58, and 68°C).[11] The synthesis of **2-Fluoro-5-methoxycinnamic acid** is expected to predominantly yield the more thermodynamically stable trans isomer.

Experimental Protocols for Melting Point

Determination

Accurate determination of the melting point requires careful sample preparation and a controlled heating rate.

Capillary Melting Point Determination

This is the most common and accessible method for routine analysis.

Objective: To determine the temperature range over which the solid **2-Fluoro-5-methoxycinnamic acid** transitions to a liquid.

Methodology:

- Sample Preparation:
 - Ensure the sample is completely dry and finely powdered. Crush a small amount on a watch glass or in a mortar and pestle.
 - Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
 - Tap the sealed end of the capillary tube on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[\[12\]](#)
- Apparatus Setup:
 - Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).[\[13\]](#)
 - Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.
- Heating and Observation:

- If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) can be used to get a preliminary estimate.[4]
- For an accurate measurement, use a fresh sample and heat rapidly to about 20°C below the estimated melting point.
- Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[11]
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (T1).
 - Record the temperature at which the last crystal melts (T2).
 - The melting point is reported as the range T1 - T2.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides more quantitative data than capillary methods.

Objective: To determine the melting point and detect any phase transitions of **2-Fluoro-5-methoxycinnamic acid**.

Conceptual Workflow:

- Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
- Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10°C/min).
- Data Acquisition: As the temperature increases, the instrument records the heat flow. An endothermic event, such as melting, appears as a peak on the DSC thermogram.

- **Data Analysis:** The onset temperature of the melting peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion. Other peaks may indicate events like solid-solid phase transitions (polymorphism) or decomposition.[10]

Data Presentation and Interpretation

Estimated Melting Point Based on Related Compounds

While no definitive value for **2-Fluoro-5-methoxycinnamic acid** is available, we can estimate a probable range by examining structurally similar compounds.

Compound	Substituent Positions	Melting Point (°C)
Cinnamic Acid	Unsubstituted	133-136[14]
2-Fluorocinnamic acid	2-Fluoro	178-180[15]
3-Fluorocinnamic acid	3-Fluoro	162-164[15]
4-Fluorocinnamic acid	4-Fluoro	209-210[15]
2-Methoxycinnamic acid	2-Methoxy	Data not readily available
5-Fluoro-2-methoxybenzoic acid	(Related benzoic acid)	87-91[16]

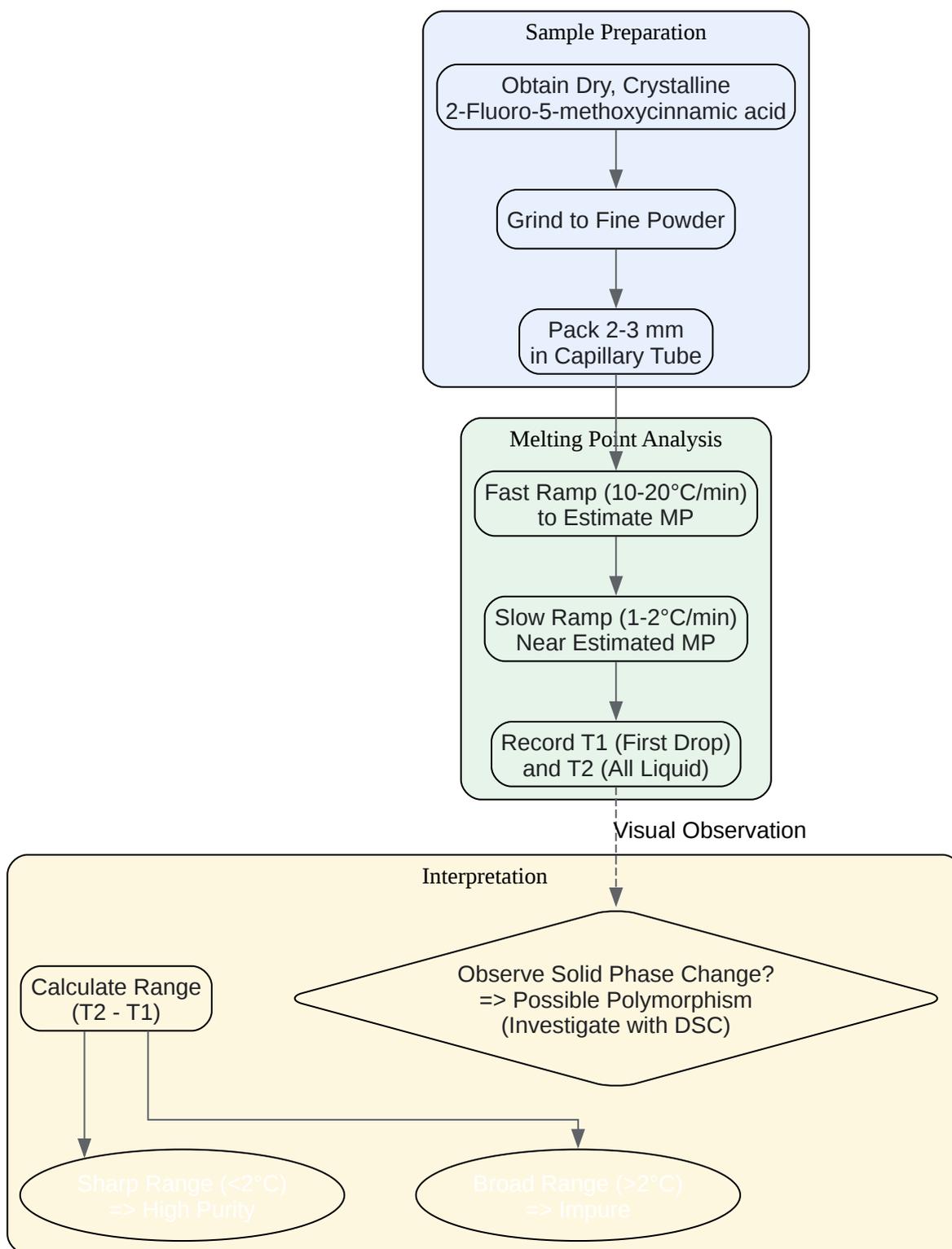
This table summarizes available data to provide context. The melting point of **2-Fluoro-5-methoxycinnamic acid** is expected to be influenced by both the fluoro and methoxy groups.

Interpreting Experimental Results

- **Sharp Melting Range** (e.g., 175-176.5°C): This is indicative of a highly pure sample.
- **Broad Melting Range** (e.g., 168-174°C): This suggests the presence of impurities. Recrystallization may be necessary to purify the compound.
- **Observations Before Melting:** Any changes in the solid's appearance, such as shrinking, changing color, or becoming opaque before melting, should be noted as they may indicate a polymorphic phase transition or decomposition.

Visualized Workflows and Concepts

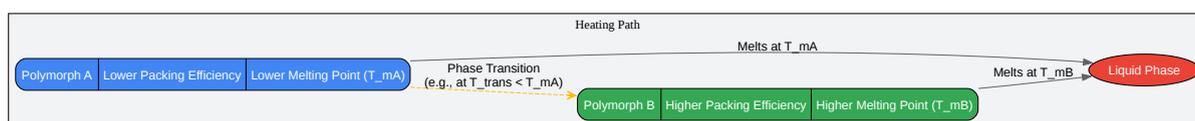
Experimental Workflow for Melting Point Determination



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Caption: Workflow for capillary melting point determination and result interpretation.

Concept of Polymorphism and Melting



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Caption: Polymorphs have different crystal packing, leading to different melting points.

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